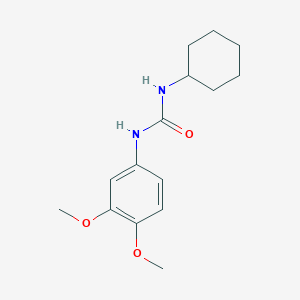

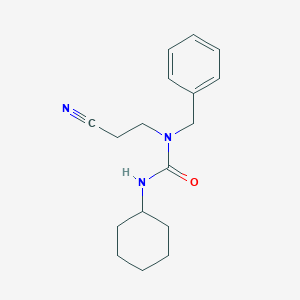

![molecular formula C16H15FN2O2 B240791 N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)

N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide, also known as DCFPyL, is a small molecule that has gained attention in the field of nuclear medicine due to its potential as a prostate-specific membrane antigen (PSMA) imaging agent. PSMA is a transmembrane protein that is highly expressed in prostate cancer cells, making it an attractive target for imaging and therapy. In

Wirkmechanismus

DCFyL binds to PSMA on the surface of prostate cancer cells, allowing for the visualization of these cells using imaging techniques such as PET. PSMA is highly expressed in prostate cancer cells, but is also present in normal tissues such as the salivary glands, kidneys, and small intestine. This can lead to some background uptake of N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide in these tissues, which can be a limitation for imaging interpretation.

Biochemical and Physiological Effects:

DCFyL has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly cleared from the bloodstream, with a half-life of approximately 30 minutes. N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide is excreted primarily through the kidneys, which can lead to some background uptake in the urinary tract. In addition, N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has been shown to have good tumor-to-background ratios in preclinical studies, indicating its potential for clinical translation.

Vorteile Und Einschränkungen Für Laborexperimente

DCFyL has several advantages for lab experiments, including its high affinity and specificity for PSMA, low toxicity, and good pharmacokinetic properties. However, there are also some limitations to consider. N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has some background uptake in normal tissues such as the salivary glands, kidneys, and small intestine, which can affect imaging interpretation. In addition, N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not fully understood.

Zukünftige Richtungen

There are several future directions for DCFyL research, including its use in combination with other imaging modalities to improve the accuracy of prostate cancer detection, as well as its potential for therapy. PSMA-targeted therapy using radiolabeled compounds has shown promise in preclinical studies, and N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide could be a potential candidate for this approach. In addition, further studies are needed to fully understand the safety and efficacy of N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide in humans, and to optimize its imaging properties for clinical translation.

Synthesemethoden

DCFyL is synthesized using a multistep process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This is then reacted with N-(tert-butoxycarbonyl)-3-aminophenylalanine to form N-(tert-butoxycarbonyl)-3-(2-fluorobenzoyl)phenylalanine. The tert-butoxycarbonyl group is then removed using trifluoroacetic acid, and the resulting compound is reacted with dimethylformamide dimethyl acetal to form N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide.

Wissenschaftliche Forschungsanwendungen

DCFyL has shown promise as a PSMA imaging agent in preclinical studies. PSMA-targeted imaging has the potential to improve the detection and staging of prostate cancer, as well as guide therapy decisions. N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has been shown to have high affinity and specificity for PSMA, making it a promising candidate for clinical translation. In addition, N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide has been used in combination with other imaging modalities, such as MRI and CT, to improve the accuracy of prostate cancer detection.

Eigenschaften

Produktname |

N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide |

|---|---|

Molekularformel |

C16H15FN2O2 |

Molekulargewicht |

286.3 g/mol |

IUPAC-Name |

N-[3-(dimethylcarbamoyl)phenyl]-2-fluorobenzamide |

InChI |

InChI=1S/C16H15FN2O2/c1-19(2)16(21)11-6-5-7-12(10-11)18-15(20)13-8-3-4-9-14(13)17/h3-10H,1-2H3,(H,18,20) |

InChI-Schlüssel |

XNNZFGYSOCAEKV-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |

Kanonische SMILES |

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)

![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)

![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)

![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)

![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)

![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)

![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)